molecular formula C23H19N5O5 B14093743 [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid

[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid

Cat. No.: B14093743
M. Wt: 445.4 g/mol
InChI Key: WASUNKDCQSPMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid is a complex organic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other aromatic compounds. Key steps may involve:

    Condensation reactions: to form the imidazo ring.

    Oxidation and reduction reactions: to introduce the necessary functional groups.

    Cyclization reactions: to form the purine core.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: to accelerate reactions.

    Solvent selection: to ensure proper solubility and reaction kinetics.

    Temperature and pressure control: to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor binding: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • [8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
  • [8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid

Uniqueness

The uniqueness of [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid lies in its specific functional groups and their arrangement. The presence of the methoxy group, for example, may confer unique chemical reactivity or biological activity compared to its analogs.

Properties

Molecular Formula

C23H19N5O5

Molecular Weight

445.4 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid

InChI

InChI=1S/C23H19N5O5/c1-25-20-19(21(31)27(23(25)32)13-18(29)30)26-12-17(14-6-4-3-5-7-14)28(22(26)24-20)15-8-10-16(33-2)11-9-15/h3-12H,13H2,1-2H3,(H,29,30)

InChI Key

WASUNKDCQSPMFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.